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Compound of Interest

Compound Name: 3-Chloro-4-fluorocinnamic acid

Cat. No.: B189934

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-
Chloro-4-fluorocinnamic acid, a compound of interest in various research and development
fields. Due to the limited availability of published experimental spectra for this specific
molecule, this document presents predicted data based on the analysis of structurally similar
compounds. The information herein serves as a valuable resource for the characterization and
analysis of 3-Chloro-4-fluorocinnamic acid and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for
3-Chloro-4-fluorocinnamic acid. These predictions are derived from established
spectroscopic principles and data from analogous compounds, including various substituted
cinnamic acids.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted *H NMR Spectral Data for 3-Chloro-4-fluorocinnamic acid
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Chemical Shift (5,

Coupling Constant

Multiplicity Assignment

ppm) (3, Hz)

Carboxylic acid proton
~12.0 - 13.0 brs -

(-COOH)
~7.8-8.0 d ~8.5 Aromatic proton (H-2)
~7.6-7.8 dd ~8.5,~2.0 Aromatic proton (H-6)
~7.3-7.5 t ~8.5 Aromatic proton (H-5)
~7.6 d ~16.0 Vinylic proton (a-CH)
~6.5 d ~16.0 Vinylic proton (B-CH)

br s: broad singlet, d: doublet, dd: doublet of doublets, t: triplet Solvent: DMSO-de

Table 2: Predicted 13C NMR Spectral Data for 3-Chloro-4-fluorocinnamic acid

Chemical Shift (6, ppm)

Assignment

~167

Carbonyl carbon (-COOH)

~158 (d, tJCF = 250 Hz)

Aromatic carbon (C-4)

~142

Vinylic carbon (a-CH)

~134

Aromatic carbon (C-1)

~131

Aromatic carbon (C-6)

~129 (d, 2JCF = 8 Hz)

Aromatic carbon (C-5)

~122 (d, 2JCF = 22 Hz)

Aromatic carbon (C-3)

~120

Vinylic carbon (B-CH)

~117 (d, 2JCF = 21 Hz)

Aromatic carbon (C-2)

d: doublet due to C-F coupling Solvent: DMSO-ds
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Infrared (IR) Spectroscopy Data

Table 3: Predicted Significant IR Absorption Bands for 3-Chloro-4-fluorocinnamic acid

Wavenumber (cm~?) Intensity Assignment

3100 - 2500 Broad O-H stretch (Carboxylic acid)

~1700 Strong C=0 stretch (Carboxylic acid)

~1630 Medium C=C stretch (Vinylic)

~1590, ~1490 Medium C=C stretch (Aromatic)

~1250 Strong C-O stretch (Carboxylic acid)

~1100 Medium C-F stretch

980 Strong =C-H bend (out-of-plane,
trans)

~780 Medium C-Cl stretch

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation for 3-Chloro-4-fluorocinnamic acid

m/z lon Notes

Molecular ion peak (with 37Cl
200/202 [M]+ _

isotope peak)
183/185 [M - OH]* Loss of hydroxyl radical
155/157 [M - COOH]* Loss of carboxyl group
139 [M-COOH-CI]* or [M - Subsequent loss of halogen

COOH - FJ*

from the phenyl ring

M represents the molecular weight of 3-Chloro-4-fluorocinnamic acid (CoHeCIFO2 = 200.59

g/mol ).
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Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 3-Chloro-4-

fluorocinnamic acid.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-4-fluorocinnamic acid in
0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). Tetramethylsilane (TMS) is typically
used as an internal standard (0 ppm).

'H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field
spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2
seconds, and an acquisition time of 2-4 seconds.

13C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A
proton-decoupled sequence is standard. Due to the lower natural abundance of 13C and
longer relaxation times, a greater number of scans (typically several hundred to thousands)
and a longer relaxation delay (2-5 seconds) are required.

IR Spectroscopy

Sample Preparation: For solid-state analysis, the KBr pellet method is common. Mix a small
amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide
(KBr). Grind the mixture to a fine powder and press it into a transparent disk using a
hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat
solid sample.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm~* using a Fourier
Transform Infrared (FTIR) spectrometer. Typically, 16 to 32 scans are co-added to improve
the signal-to-noise ratio.

Mass Spectrometry

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent,
such as methanol or acetonitrile.
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« lonization: Electron lonization (El) is a common technique for this type of molecule. The
sample is introduced into the mass spectrometer, often via a direct insertion probe or after
separation by Gas Chromatography (GC), and bombarded with a high-energy electron beam
(typically 70 eV).

e Analysis: The resulting charged fragments are separated based on their mass-to-charge
ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). The resulting mass
spectrum provides information about the molecular weight and fragmentation pattern of the
compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-Chloro-4-fluorocinnamic acid.
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Caption: General workflow for the spectroscopic analysis of 3-Chloro-4-fluorocinnamic acid.

» To cite this document: BenchChem. [Spectroscopic Profile of 3-Chloro-4-fluorocinnamic Acid:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189934+#spectroscopic-data-of-3-chloro-4-
fluorocinnamic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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